

use of ethyl (cyclohexylamino)(oxo)acetate as a building block in synthesis

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Compound of Interest

Compound Name: *Ethyl (cyclohexylamino)(oxo)acetate*

Cat. No.: B1352792

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Application Notes and Protocols: Ethyl (cyclohexylamino)(oxo)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (cyclohexylamino)(oxo)acetate, with CAS Number 39183-54-5, is a versatile bifunctional building block in organic synthesis.^{[1][2][3]} Its structure, incorporating both an α -ketoester and an amide moiety, offers multiple reaction sites for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document provides an overview of its chemical properties, a proposed synthetic protocol, and potential applications in the synthesis of heterocyclic compounds and other advanced intermediates.

Chemical Properties and Structure

Ethyl (cyclohexylamino)(oxo)acetate is a compound with the molecular formula $C_{10}H_{17}NO_3$ and a molecular weight of 199.25 g/mol.^{[1][4]} The presence of the α -ketoester functionality allows for reactions such as nucleophilic addition to the ketone, enolate formation, and various condensation reactions. The amide group provides a site for N-alkylation or participation in

cyclization reactions. The cyclohexyl group imparts lipophilicity, a common feature in many drug candidates to enhance membrane permeability.

Table 1: Physicochemical Properties of **Ethyl (cyclohexylamino)(oxo)acetate**

Property	Value
CAS Number	39183-54-5
Molecular Formula	C ₁₀ H ₁₇ NO ₃
Molecular Weight	199.25 g/mol
Appearance	(Predicted) Colorless to pale yellow oil or low melting solid
Solubility	Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Proposed Synthesis

A straightforward and high-yielding synthesis of **ethyl (cyclohexylamino)(oxo)acetate** can be proposed via the acylation of cyclohexylamine with ethyl oxalyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl (cyclohexylamino)(oxo)acetate

Materials:

- Cyclohexylamine
- Ethyl oxalyl chloride
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

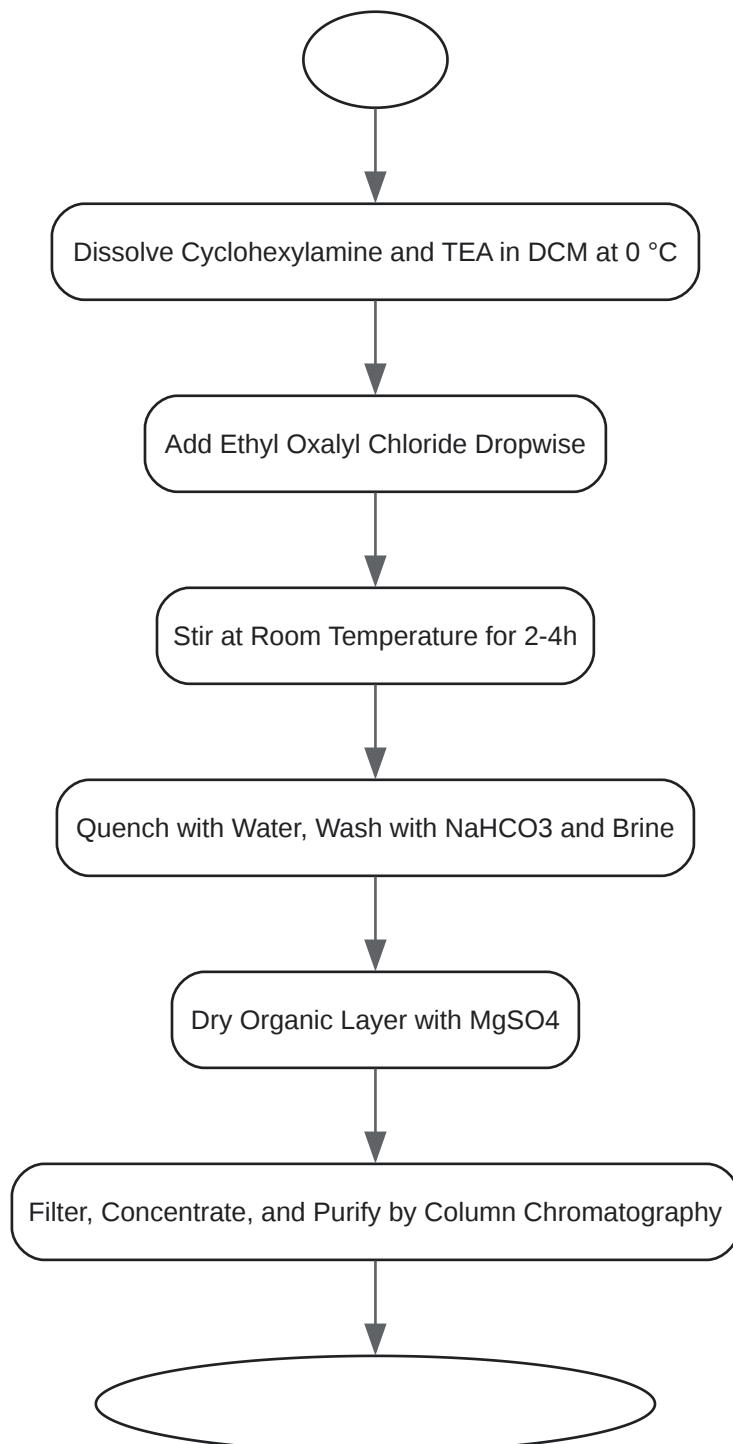
- To a stirred solution of cyclohexylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the dropwise addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **ethyl (cyclohexylamino)(oxo)acetate**.

Table 2: Representative Data for the Synthesis of **Ethyl (cyclohexylamino)(oxo)acetate**

Entry	Reactant A (eq.)	Reactant B (eq.)	Base (eq.)	Solvent	Time (h)	Yield (%)
1	Cyclohexylamine (1.0)	Ethyl oxalyl chloride (1.1)	TEA (1.2)	DCM	3	(Expected >85)
2	Cyclohexylamine (1.0)	Ethyl oxalyl chloride (1.1)	DIPEA (1.2)	THF	3	(Expected >85)

Note: Yields are hypothetical and based on typical acylation reactions.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **ethyl (cyclohexylamino)(oxo)acetate**.

Applications in Synthesis

Ethyl (cyclohexylamino)(oxo)acetate is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in pharmacologically active compounds.

Synthesis of Quinoxalinones

The α -ketoester moiety can react with o-phenylenediamines to form quinoxalinone derivatives, a scaffold found in numerous bioactive molecules.

Reaction Scheme:

Synthesis of Hydantoins

In a Bucherer-Bergs-type reaction, the ketone can react with an ammonium source and a cyanide source to produce substituted hydantoins, which are important pharmacophores.

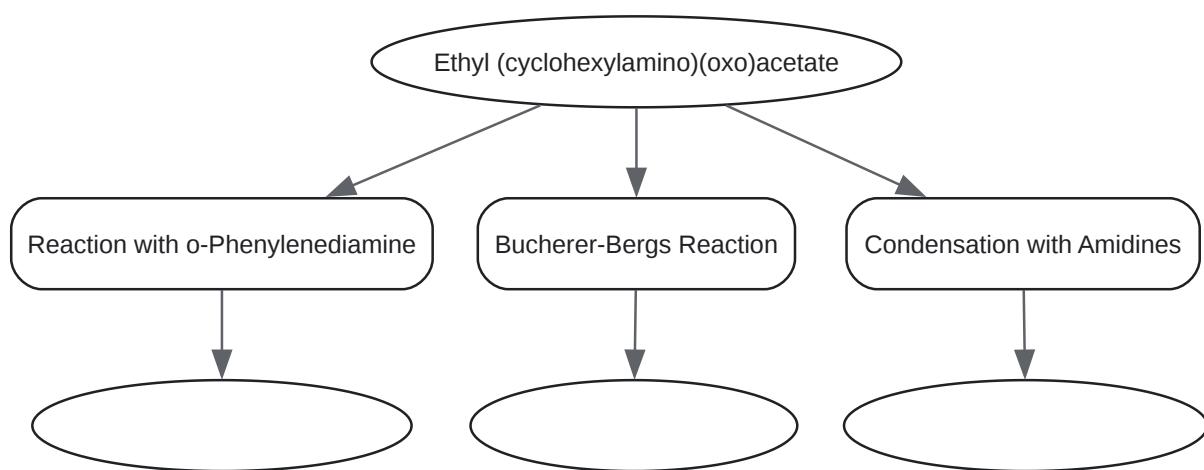
Synthesis of Pyrimidinones

The reactivity of **ethyl (cyclohexylamino)(oxo)acetate** can be utilized in the synthesis of complex pyrimidinone structures, similar to those with demonstrated biological activity.^[5]

Reduction of the Ketone

The ketone can be selectively reduced to the corresponding α -hydroxy ester, providing access to another class of versatile building blocks.

Application Workflow: Heterocycle Synthesis



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Caption: Potential synthetic pathways using the title compound.

Experimental Protocol: Synthesis of a Quinoxalinone Derivative

Materials:

- **Ethyl (cyclohexylamino)(oxo)acetate**
- o-Phenylenediamine
- Ethanol or Acetic Acid
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve **ethyl (cyclohexylamino)(oxo)acetate** (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol.
- Heat the mixture to reflux and monitor the reaction by TLC. The reaction may be catalyzed by a few drops of acetic acid.
- After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

- If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxalinone derivative.

Table 3: Hypothetical Data for Quinoxalinone Synthesis

Entry	Solvent	Catalyst	Time (h)	Yield (%)
1	Ethanol	None	8	(Expected 70-90)
2	Acetic Acid	-	4	(Expected 75-95)

Note: Yields are hypothetical and based on typical condensation reactions.

Conclusion

Ethyl (cyclohexylamino)(oxo)acetate is a readily accessible and highly versatile building block for organic synthesis. Its dual functionality provides a platform for the efficient construction of a variety of complex molecules, particularly heterocyclic scaffolds of interest to the pharmaceutical and agrochemical industries. The protocols and applications outlined in this document serve as a guide for researchers to explore the synthetic potential of this valuable compound.

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